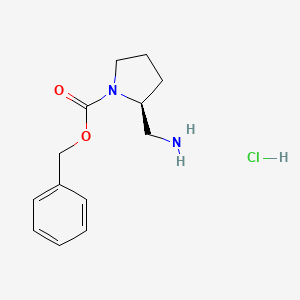
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is a chiral compound that features a pyrrolidine ring with an aminomethyl group and a carbobenzyloxy (Cbz) protecting group. The hydrochloride (HCl) salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Cbz Protection: The carbobenzyloxy (Cbz) group is introduced to protect the amine functionality. This is typically achieved using benzyl chloroformate in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the aminomethyl group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or other reactive sites.
Deprotection: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Deprotection: Hydrogen gas in the presence of a palladium catalyst (Pd/C) or trifluoroacetic acid (TFA) can be used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The Cbz group provides stability and protection during chemical reactions, ensuring the compound’s integrity.
類似化合物との比較
Similar Compounds
®-2-Aminomethyl-1-Cbz-pyrrolidine HCl: The enantiomer of the compound with similar properties but different stereochemistry.
2-Aminomethyl-1-Cbz-pyrrolidine: The free base form without the hydrochloride salt.
N-Boc-2-Aminomethylpyrrolidine: A similar compound with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
Uniqueness
(S)-2-Aminomethyl-1-Cbz-pyrrolidine HCl is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications.
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
benzyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H/t12-;/m0./s1 |
InChIキー |
ONODQZLASNRARN-YDALLXLXSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
正規SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


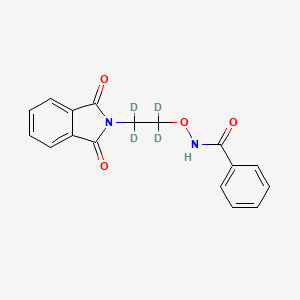
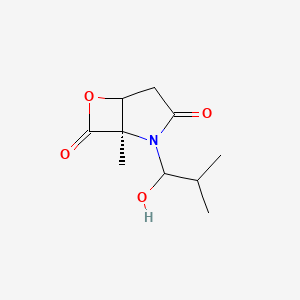
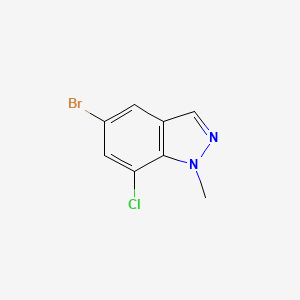
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

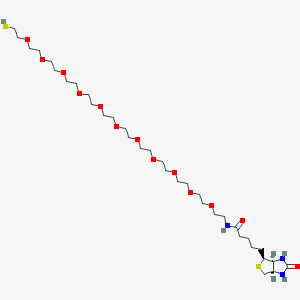
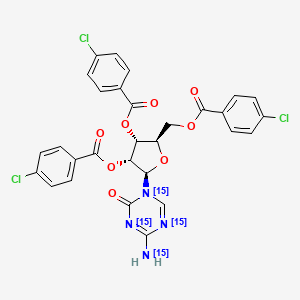
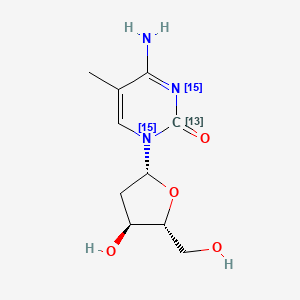
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
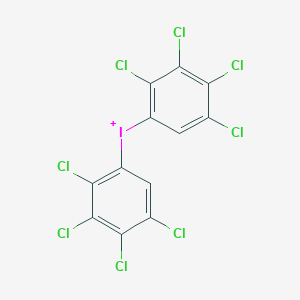
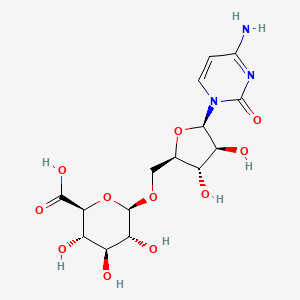


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
